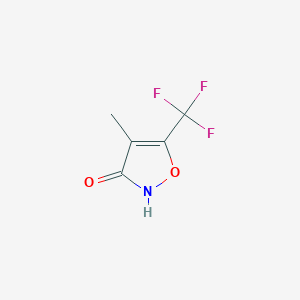
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole, also known as HTMT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HTMT is a member of the isoxazole family of compounds, which are known for their diverse biological activities.
Mechanism Of Action
The exact mechanism of action of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the receptor, leading to the observed anxiolytic and anticonvulsant effects.
Biochemical And Physiological Effects
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has been shown to increase the duration of the opening of the GABA-A receptor channel, resulting in an increase in the inhibitory effects of GABA. This leads to a decrease in neuronal excitability, which is responsible for the observed anticonvulsant and anxiolytic effects of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole.
Advantages And Limitations For Lab Experiments
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It has also been shown to have a high affinity for the GABA-A receptor, making it a useful tool for studying the effects of GABA modulation. However, 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole is not fully understood, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for research on 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole. One area of interest is the development of more potent and selective positive allosteric modulators of the GABA-A receptor. 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole could serve as a starting point for the development of new compounds with improved properties. Another area of interest is the investigation of the potential therapeutic applications of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole in various neurological disorders, such as epilepsy and anxiety disorders. Finally, the exact mechanism of action of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole needs to be further elucidated to fully understand its effects on the GABA-A receptor and its potential therapeutic applications.
Conclusion:
In conclusion, 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole is a compound with significant potential for therapeutic applications. Its ability to modulate the activity of the GABA-A receptor makes it a useful tool for studying the effects of GABA modulation. While there are still many unanswered questions regarding the mechanism of action of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole, its potential for use in the treatment of neurological disorders makes it an exciting area of research.
Synthesis Methods
The synthesis of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole involves the reaction of 3,4-dimethylisoxazole with trifluoroacetic anhydride and hydroxylamine hydrochloride. The reaction proceeds under mild conditions and yields 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has also been investigated for its ability to modulate the activity of GABA-A receptors, which are the primary targets for many clinically used anxiolytic and anticonvulsant drugs.
properties
CAS RN |
145433-09-6 |
|---|---|
Product Name |
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole |
Molecular Formula |
C5H4F3NO2 |
Molecular Weight |
167.09 g/mol |
IUPAC Name |
4-methyl-5-(trifluoromethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C5H4F3NO2/c1-2-3(5(6,7)8)11-9-4(2)10/h1H3,(H,9,10) |
InChI Key |
QMRYPJIUJGIALR-UHFFFAOYSA-N |
SMILES |
CC1=C(ONC1=O)C(F)(F)F |
Canonical SMILES |
CC1=C(ONC1=O)C(F)(F)F |
synonyms |
3(2H)-Isoxazolone,4-methyl-5-(trifluoromethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



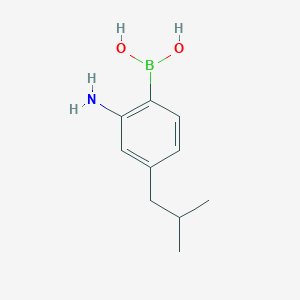
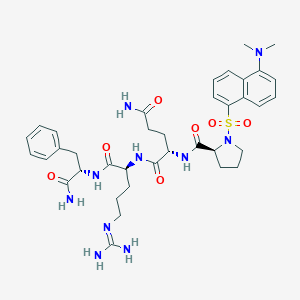
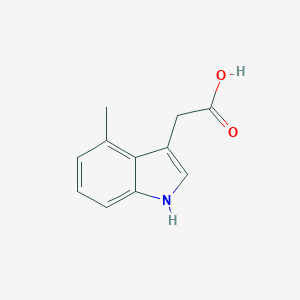
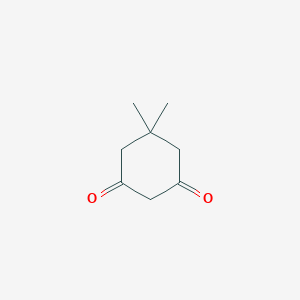
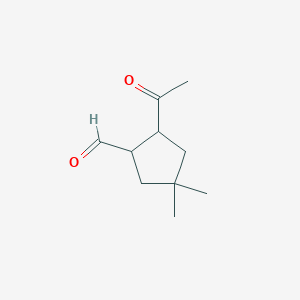
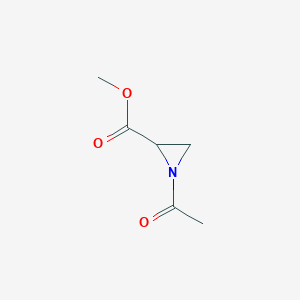
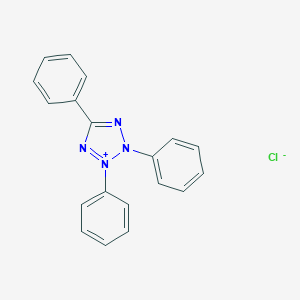
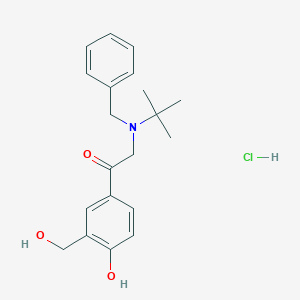
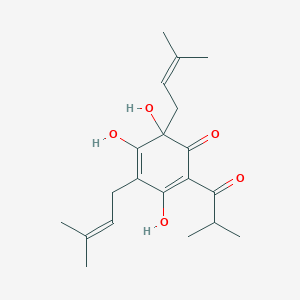
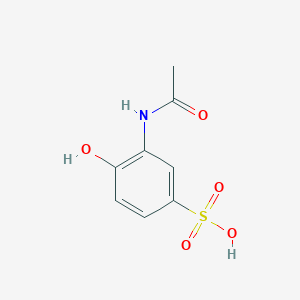
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)

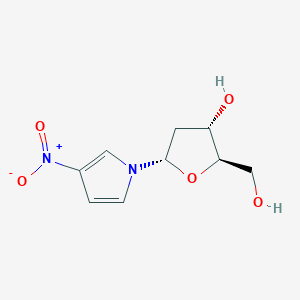
![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)